

Synthesis of 3-Bromo-5-methylpyridin-4-amine from 3-amino-5-methylpyridine

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Compound of Interest

Compound Name: 3-Bromo-5-methylpyridin-4-amine

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An Application Note on the Multi-Step Synthesis of **3-Bromo-5-methylpyridin-4-amine** from 3-amino-5-methylpyridine

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Abstract

This comprehensive application note details a robust, multi-step synthetic pathway for the preparation of **3-Bromo-5-methylpyridin-4-amine**, a valuable heterocyclic building block in drug discovery and development. The synthesis commences with the readily available starting material, 3-amino-5-methylpyridine. The protocol is structured in three distinct stages: (1) A Sandmeyer-type reaction to convert the 3-amino group into a bromo group, yielding the key intermediate 3-bromo-5-methylpyridine. (2) N-oxidation of the pyridine ring followed by regioselective nitration at the C4 position. (3) A final reduction step to simultaneously convert the nitro group to the target amine and remove the N-oxide, affording the final product. This guide is intended for researchers, medicinal chemists, and process development scientists, providing not only a step-by-step protocol but also the underlying scientific rationale for each transformation, ensuring both reproducibility and a deep understanding of the process.

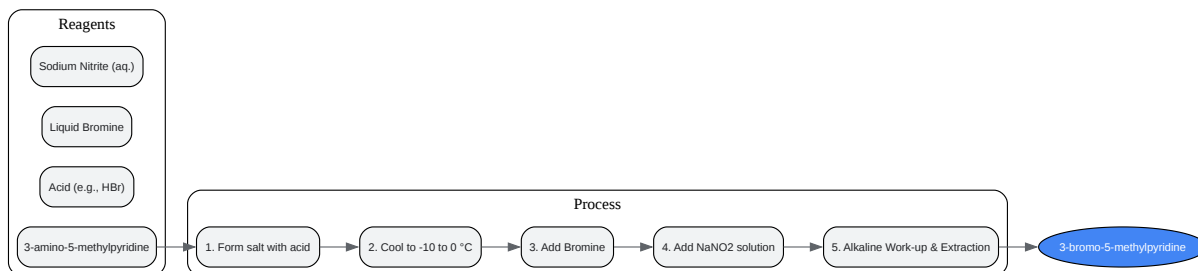
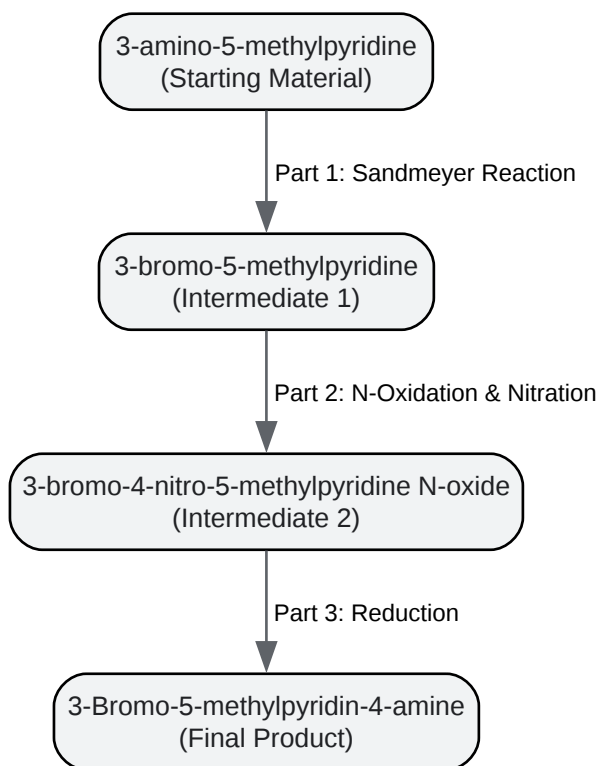
Introduction

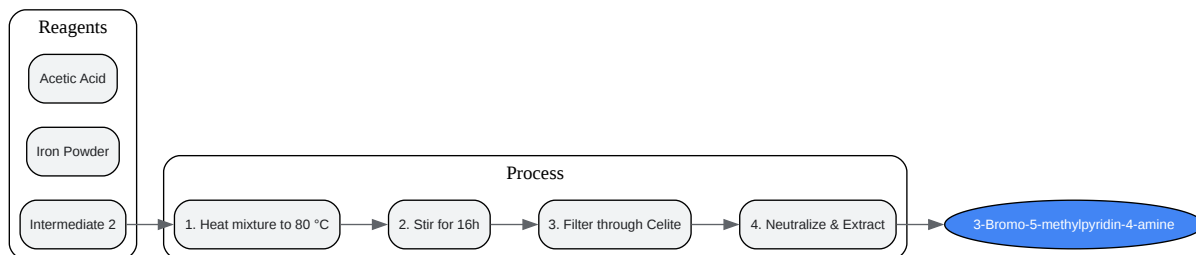
Substituted aminopyridines are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Specifically, **3-Bromo-5-methylpyridin-4-amine** serves as a critical intermediate for synthesizing complex molecules, including kinase inhibitors

and other targeted therapeutics. The bromine handle allows for further functionalization via cross-coupling reactions, while the amino group provides a site for amide bond formation or other derivatizations. The transformation of 3-amino-5-methylpyridine to the target compound is non-trivial, involving a rearrangement of functionality on the pyridine core. The multi-step pathway described herein is designed based on established principles of pyridine chemistry to achieve this transformation efficiently and with high fidelity.

Overall Synthetic Pathway

The synthesis is logically divided into three major parts, transforming the starting material through two key intermediates to arrive at the final product.





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